molecular formula C11H15BrN2O3 B13507985 tert-Butyl (5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-4-yl)carbamate

tert-Butyl (5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-4-yl)carbamate

Cat. No.: B13507985
M. Wt: 303.15 g/mol
InChI Key: VONSWPAXRQJGNG-UHFFFAOYSA-N
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Description

tert-Butyl (5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-4-yl)carbamate: is a chemical compound with the molecular formula C11H15BrN2O3. It is a derivative of pyridine and is characterized by the presence of a tert-butyl carbamate group attached to a brominated pyridinone ring. This compound is of interest in organic synthesis and medicinal chemistry due to its potential biological activities and utility as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of n-butyllithium as a base and dimethylformamide as an electrophile in anhydrous tetrahydrofuran at low temperatures to introduce the bromine atom . The tert-butyl carbamate group can then be introduced using tert-butyl chloroformate in the presence of a base such as triethylamine .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-4-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.

    Oxidation Products: Oxidized derivatives of the pyridinone ring.

    Reduction Products: Reduced derivatives of the pyridinone ring.

    Cross-Coupling Products: Biaryl or other coupled products.

Scientific Research Applications

Chemistry: tert-Butyl (5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-4-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms .

Biology and Medicine: It may be used in the development of new drugs targeting various diseases .

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its reactivity and functional groups make it a versatile intermediate for various chemical processes .

Mechanism of Action

The mechanism of action of tert-Butyl (5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-4-yl)carbamate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and the carbamate group can participate in hydrogen bonding, electrostatic interactions, and covalent modifications of biological molecules .

Properties

Molecular Formula

C11H15BrN2O3

Molecular Weight

303.15 g/mol

IUPAC Name

tert-butyl N-(5-bromo-1-methyl-2-oxopyridin-4-yl)carbamate

InChI

InChI=1S/C11H15BrN2O3/c1-11(2,3)17-10(16)13-8-5-9(15)14(4)6-7(8)12/h5-6H,1-4H3,(H,13,16)

InChI Key

VONSWPAXRQJGNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=O)N(C=C1Br)C

Origin of Product

United States

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